GRK6-IN-4

Description

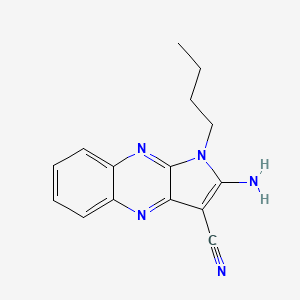

The exact mass of the compound 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is 265.13274550 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-butylpyrrolo[3,2-b]quinoxaline-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5/c1-2-3-8-20-14(17)10(9-16)13-15(20)19-12-7-5-4-6-11(12)18-13/h4-7H,2-3,8,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLICCRYPRZAUNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of GRK6-IN-4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor kinase 6 (GRK6) is a serine/threonine kinase that plays a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. It mediates the phosphorylation of activated GPCRs, a key step that promotes the binding of β-arrestin, leading to receptor desensitization, internalization, and initiation of β-arrestin-mediated signaling cascades.[1][2][3] Given its involvement in a multitude of physiological and pathological processes, including inflammation, pain, cancer, and metabolic disorders, GRK6 has emerged as a compelling therapeutic target.[4][5] GRK6-IN-4 is a potent and selective small molecule inhibitor of GRK6, developed to probe the function of this kinase and for its therapeutic potential, particularly in hematological malignancies such as multiple myeloma. This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular effects, and detailed experimental protocols for its characterization.

Biochemical and Cellular Activity of this compound

This compound, also identified as compound 18 in its discovery publication, is a 4-aminoquinazoline derivative that exhibits high potency and selectivity for GRK6. Its inhibitory activity has been characterized through various biochemical and cellular assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and a related, less selective inhibitor, compound 19, which also inhibits GRK5. This distinction is crucial for delineating the specific roles of GRK6.

Table 1: Inhibitory Potency of this compound (Compound 18)

| Target Kinase | IC50 (nM) | Source |

| GRK6 | 6 | |

| GRK1 | 52 | |

| GRK4 | 22 | |

| GRK5 | 12 | |

| GRK7 | 6.4 | |

| Aurora A | 8,900 | |

| IGF-1R | 9,200 |

Table 2: Inhibitory Potency of Compound 19

| Target Kinase | IC50 (nM) | Source |

| GRK6 | 2.4 | |

| GRK5 | 5.2 | |

| GRK2 | >10,000 | |

| GRK3 | >10,000 |

Table 3: Anti-proliferative Activity of this compound in Multiple Myeloma (MM) Cell Lines (3-day incubation)

| MM Cell Line | IC50 (µM) | Source |

| KMS11 | 1-3 | |

| KMS18 | 1-3 | |

| LP1 | 1-3 | |

| MM1R | 1-3 | |

| RPMI-8226 | 1-3 |

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of GRK6. By binding to the kinase, this compound prevents the phosphorylation of its substrates, most notably activated GPCRs. This inhibition has significant downstream consequences on cellular signaling pathways.

Inhibition of GPCR Desensitization

The canonical role of GRK6 is to phosphorylate agonist-bound GPCRs, which initiates the process of homologous desensitization. This phosphorylation creates a high-affinity binding site for β-arrestin, which sterically hinders further G protein coupling and promotes receptor internalization. By inhibiting GRK6, this compound is expected to block or delay this desensitization process, leading to prolonged and enhanced signaling through the G protein-dependent pathways.

Modulation of β-Arrestin-Mediated Signaling

Beyond its role in desensitization, β-arrestin can also act as a scaffold protein, initiating its own signaling cascades upon binding to a phosphorylated GPCR. GRK6-mediated phosphorylation can influence the conformation of the bound β-arrestin, thereby directing signaling towards specific downstream pathways, such as the activation of MAP kinases. Consequently, this compound, by preventing GRK6-dependent phosphorylation, can modulate these β-arrestin-mediated signaling events.

Signaling Pathways Affected

GRK6 is known to regulate a variety of GPCRs, and therefore, its inhibition by this compound can impact multiple signaling pathways. For instance, GRK6 is involved in the regulation of chemokine receptors like CXCR4 and CCR7, which are crucial for immune cell trafficking. Inhibition of GRK6 can thus affect chemotaxis and inflammatory responses. In the context of multiple myeloma, the anti-proliferative effect of this compound suggests that GRK6-mediated signaling is critical for the survival of these cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

GRK6 Kinase Inhibition Assay (Biochemical)

This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by GRK6. A common substrate used for GRK assays is rhodopsin, a well-characterized GPCR.

Materials:

-

Recombinant human GRK6 enzyme

-

Rhodopsin (purified from bovine rod outer segments)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

SDS-PAGE gels and reagents

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, rhodopsin, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding recombinant GRK6 enzyme and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated rhodopsin band using a phosphorimager and quantify the radioactivity.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that a compound binds to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

-

Cells expressing GRK6 (e.g., KMS11 multiple myeloma cells)

-

This compound (or other test compounds)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody specific for GRK6

-

Secondary antibody conjugated to HRP

-

Chemiluminescence detection reagents

-

Thermocycler

Procedure:

-

Treat cultured cells with the test compound or vehicle (DMSO) for a defined period (e.g., 1 hour).

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the samples to a range of temperatures in a thermocycler for a short duration (e.g., 3 minutes).

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble proteins.

-

Quantify the amount of soluble GRK6 in the supernatant by Western blotting using a GRK6-specific antibody.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Cell Proliferation Assay

This assay determines the effect of an inhibitor on the growth of cancer cells.

Materials:

-

Multiple myeloma cell lines (e.g., KMS11, RPMI-8226)

-

Cell culture medium and supplements

-

This compound (or other test compounds)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

-

96-well plates

Procedure:

-

Seed the cells in 96-well plates at an appropriate density.

-

Allow the cells to attach and resume growth overnight.

-

Treat the cells with a serial dilution of the test compound.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percentage of cell viability relative to a vehicle-treated control.

-

Determine the IC50 value from the dose-response curve.

Visualizations

Signaling Pathway Diagram

Caption: GRK6-mediated GPCR signaling and its inhibition by this compound.

Experimental Workflow Diagram

Caption: Workflow for the characterization of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. GRK6 - Wikipedia [en.wikipedia.org]

- 3. uniprot.org [uniprot.org]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

GRK6-IN-4: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, synthesis, and biological characterization of GRK6-IN-4, a potent and selective inhibitor of G protein-coupled receptor kinase 6 (GRK6). This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting GRK6.

Introduction: The Rationale for Targeting GRK6

G protein-coupled receptor kinase 6 (GRK6) is a serine/threonine kinase that plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs).[1] Specifically, it phosphorylates activated GPCRs, which leads to the recruitment of β-arrestin and subsequent receptor internalization and signaling termination.[1] Dysregulation of GRK6 has been implicated in various pathological conditions.

Recent research has identified GRK6 as a critical kinase for the survival of multiple myeloma (MM) cells, making it a promising therapeutic target for this hematological malignancy.[2][3] Genetic knockdown studies using shRNA and CRISPR techniques have demonstrated that silencing GRK6 leads to a significant decrease in the viability of MM cell lines, while having minimal impact on non-MM cells.[3] This selective vulnerability of MM cells to GRK6 inhibition provided a strong rationale for the development of small molecule inhibitors.

Discovery of this compound (Compound 18)

The discovery of this compound, also referred to as compound 18 in the primary literature, originated from a focused screen of a library of known kinase inhibitors. This initial screen identified two hit compounds with moderate biochemical potency against GRK6. A subsequent structure-activity relationship (SAR) optimization campaign was initiated to improve the potency and selectivity of these initial hits. This effort led to the development of a series of 4-aminoquinazoline analogs, culminating in the identification of compound 18 as a highly potent and selective GRK6 inhibitor.

Logical Development Workflow

The discovery process followed a logical progression from target validation to lead optimization.

Synthesis of this compound

The synthesis of this compound (compound 18 ) is based on the 4-aminoquinazoline scaffold. The detailed synthetic route is described in the primary literature. Below is a generalized representation of the synthetic approach.

Note: The following is a generalized protocol based on typical quinazoline synthesis and the information available. For the exact, step-by-step experimental protocol, please refer to the supporting information of the primary publication: "Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma".

General Synthetic Scheme

The synthesis generally involves the construction of the quinazoline core followed by the installation of the key side chains.

Biological Activity and Data Presentation

This compound exhibits potent and selective inhibition of GRK6, leading to significant anti-proliferative effects in multiple myeloma cells.

In Vitro Kinase Inhibition

The inhibitory activity of this compound was determined through biochemical kinase assays.

| Compound | GRK6 IC50 (nM) |

| This compound (18) | 6 |

Table 1: In vitro inhibitory potency of this compound against GRK6.

Kinase Selectivity Profile

This compound was profiled against a panel of 85 other kinases to assess its selectivity, demonstrating a high degree of selectivity for GRK6.

Cellular Activity

The biological effects of this compound were evaluated in multiple myeloma cell lines.

| Assay | Cell Line | Result |

| Cellular Target Engagement | KMS11-FLAG-GRK6 | Potent in-cell binding |

| Antiproliferative Activity | MM Cell Lines | Potent growth inhibition |

| Synergy | MM Cell Lines | Synergistic with bortezomib |

Table 2: Summary of the cellular activity of this compound in multiple myeloma cells.

Experimental Protocols

In-Cell GRK6 Occupancy Assay (Isothermal Drug Response - ITDR)

This assay measures the binding of the inhibitor to GRK6 within the cell, which protects the kinase from thermal denaturation.

-

Cell Culture: KMS11 cells engineered to express FLAG-tagged GRK6 are cultured to the desired density.

-

Compound Incubation: Cells are incubated with varying concentrations of this compound for a specified period (e.g., 2.5 hours) to allow for cellular uptake and target binding.

-

Thermal Denaturation: After incubation, cells are washed, lysed, and the lysate is heated to a specific temperature (e.g., 51-52 °C) to induce denaturation of unbound GRK6.

-

Quantification: The remaining soluble, non-denatured FLAG-GRK6 (which was protected by compound binding) is quantified by SDS-PAGE and anti-FLAG immunoblotting.

References

GRK6-IN-1: A Technical Guide to a Potent and Selective GRK6 Chemical Probe

GRK6-IN-4: Information Not Available

An extensive search for the chemical probe "this compound" has yielded no specific information. It is possible that this designation is a typographical error or refers to a compound not yet widely documented in scientific literature.

However, significant data is available for other potent and selective inhibitors of G protein-coupled receptor kinase 6 (GRK6), which may serve as suitable alternatives for research and drug development professionals. This guide will proceed by presenting a comprehensive overview of a well-characterized chemical probe for GRK6, GRK6-IN-1 (also known as Compound 18), a potent 4-aminoquinazoline inhibitor.

This technical guide provides an in-depth overview of GRK6-IN-1, a valuable tool for studying the biological functions of GRK6 and for the development of therapeutics targeting this kinase.

Introduction to GRK6

G protein-coupled receptor kinase 6 (GRK6) is a member of the serine/threonine protein kinase family and the GRK4 subfamily.[1] GRKs play a crucial role in the regulation of G protein-coupled receptors (GPCRs) by phosphorylating agonist-bound receptors, which leads to their desensitization and internalization.[2] GRK6 is widely expressed, with notably high levels in immune cells, and has been implicated in various physiological and pathological processes, including inflammation, pain, and the survival of multiple myeloma (MM) cells.[3][4] Genetic knockdown studies have identified GRK6 as a critical kinase for the survival of MM cells, making it a promising therapeutic target.

GRK6-IN-1: A Potent and Selective Chemical Probe

GRK6-IN-1 (Compound 18) is a 4-aminoquinazoline derivative identified as a potent and selective inhibitor of GRK6.[5] Its development provides a critical tool for the chemical interrogation of GRK6 function in cellular and in vivo models.

Chemical Properties

| Property | Value |

| Compound Name | GRK6-IN-1 (Compound 18) |

| Chemical Class | 4-aminoquinazoline |

In Vitro Potency and Selectivity

GRK6-IN-1 demonstrates high potency against GRK6 with some activity against other members of the GRK4 subfamily. Its selectivity against other kinase families is a key attribute for its use as a chemical probe.

| Target Kinase | IC50 (nM) |

| GRK6 | 3.8 - 8 |

| GRK7 | 6.4 |

| GRK5 | 12 |

| GRK4 | 22 |

| GRK1 | 52 |

| Aurora A | 8,900 |

| IGF-1R | 9,200 |

Signaling Pathways Involving GRK6

GRK6 is involved in the regulation of multiple GPCR signaling pathways. Its inhibition by GRK6-IN-1 can modulate these pathways, leading to various cellular effects. The primary mechanism involves preventing the phosphorylation of agonist-bound GPCRs, thereby inhibiting their desensitization and internalization.

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize GRK6 inhibitors like GRK6-IN-1.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified GRK6.

Materials:

-

Purified recombinant GRK6 enzyme

-

Kinase substrate (e.g., a peptide derived from a known GRK6 substrate)

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ Kinase Assay)

-

GRK6-IN-1

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

96-well plates

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare serial dilutions of GRK6-IN-1 in DMSO and then in assay buffer.

-

In a 96-well plate, add the GRK6 enzyme, the kinase substrate, and the diluted GRK6-IN-1.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a phosphocellulose membrane).

-

Quantify the amount of phosphorylated substrate. For radiolabeled ATP, this can be done using a scintillation counter after washing the membrane. For ADP-Glo™, follow the manufacturer's protocol to measure luminescence, which is proportional to ADP produced.

-

Plot the percentage of kinase activity against the concentration of GRK6-IN-1 to determine the IC50 value.

Cell-Based Proliferation Assay (e.g., in Multiple Myeloma Cells)

This assay assesses the effect of GRK6-IN-1 on the proliferation of cancer cells that are dependent on GRK6 activity.

Materials:

-

Multiple myeloma cell lines (e.g., KMS11, MM1R)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

GRK6-IN-1

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or WST-1)

-

Plate reader (luminescence or absorbance)

Procedure:

-

Seed the multiple myeloma cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight (if applicable).

-

Treat the cells with a range of concentrations of GRK6-IN-1. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 3-6 days).

-

Add the cell proliferation reagent according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the concentration of GRK6-IN-1 to determine the IC50 for anti-proliferative activity.

Conclusion

While information on "this compound" is not available, GRK6-IN-1 serves as a potent and selective chemical probe for the investigation of GRK6. Its utility in both biochemical and cellular assays allows for the detailed study of GRK6's role in health and disease, and it represents a valuable lead compound for the development of novel therapeutics, particularly for conditions like multiple myeloma. Researchers should carefully consider its selectivity profile when designing experiments to ensure that the observed effects can be confidently attributed to the inhibition of GRK6.

References

- 1. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G Protein–Coupled Receptor Kinase 6 Acts as a Critical Regulator of Cytokine-Induced Hyperalgesia by Promoting Phosphatidylinositol 3-Kinase and Inhibiting p38 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the G protein-coupled receptor kinase 6 promoter reveals a functional CREB binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Structural Basis of G Protein-Coupled Receptor Kinase 6 (GRK6) Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural basis for the inhibition of G protein-coupled receptor kinase 6 (GRK6), a key regulator of GPCR signaling and a therapeutic target in diseases such as multiple myeloma and inflammatory disorders.[1][2][3] While structural data for the specific inhibitor GRK6-IN-4 is not publicly available, this document elucidates the principles of GRK6 inhibition by examining the crystal structure of GRK6 in complex with the well-characterized inhibitor sangivamycin. This serves as a foundational model for understanding how small molecules interact with and inhibit the kinase.

This guide consolidates quantitative data for known GRK6 inhibitors, details relevant experimental methodologies, and provides visualizations of key pathways and processes to support research and drug development efforts targeting GRK6.

Quantitative Data on GRK6 Inhibitors

The potency of various small molecule inhibitors against GRK6 has been determined using biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. The data below has been compiled from publicly available sources.

| Inhibitor | GRK6 IC50 | Other Kinases Inhibited (IC50) | Notes |

| This compound | 1.56 µM | Data not available | Applicable for research in hematological malignancies and inflammatory diseases.[4] |

| GRK6-IN-1 | 3.8-8 nM | GRK7 (6.4 nM), GRK5 (12 nM), GRK4 (22 nM), GRK1 (52 nM), Aurora A (8.9 µM), IGF-1R (9.2 µM) | A potent, multi-GRK inhibitor with potential for multiple myeloma research.[5] |

| GRK6-IN-2 | 120 nM | Data not available | A potent GRK6 inhibitor with potential for multiple myeloma research. |

| GRK6-IN-5 | 4.48 µM | Data not available | Studied in the context of hematological malignancies and inflammatory disorders. |

| Sangivamycin | Not specified for GRK6 | Known to be a promiscuous inhibitor of other AGC kinases like PKC. | An adenosine analogue whose co-crystal structure with GRK6 provides key insights into inhibitor binding. |

Structural Basis of Inhibition: The GRK6-Sangivamycin Complex

The primary source for understanding the structural basis of GRK6 inhibition comes from the crystal structure of GRK6 in complex with sangivamycin (PDB ID: 3NYN), an ATP-competitive inhibitor. This structure reveals the kinase domain in a closed, active-like conformation, providing a detailed view of the ATP-binding pocket and the specific interactions that an inhibitor can form.

The GRK6 Kinase Domain Active Site

The GRK6 active site is located at the interface between the N-terminal and C-terminal lobes of the kinase domain. It comprises several key regions that are crucial for binding ATP and, consequently, for ATP-competitive inhibitors:

-

Adenine Region: A largely hydrophobic pocket that accommodates the adenine ring of ATP.

-

Ribose Pocket: A region that binds the ribose sugar of ATP.

-

Phosphate-Binding Region: Contains a glycine-rich loop (P-loop) that interacts with the phosphate groups of ATP.

-

Hinge Region: A flexible linker between the N- and C-lobes that forms critical hydrogen bonds with the ATP adenine ring, anchoring the molecule in place.

Sangivamycin Binding Mode

In the GRK6-sangivamycin structure, sangivamycin occupies the ATP-binding site, effectively preventing ATP from binding and halting the phosphotransfer reaction. The key interactions are:

-

Hydrogen Bonds: The 7-deaza-7-carbamoyl substitution on sangivamycin forms three specific hydrogen bonds with the kinase.

-

Hydrophobic Interactions: The pyrrolopyrimidine core of sangivamycin sits in the adenine pocket, making favorable hydrophobic contacts.

-

Shape Complementarity: The overall shape of sangivamycin fits snugly into the active site, mimicking the binding of adenosine.

The analysis of this structure provides a blueprint for the rational design of novel, potent, and selective GRK6 inhibitors by targeting these specific interactions.

Signaling and Experimental Workflows

GRK6 Signaling Pathway in GPCR Desensitization

GRK6 plays a pivotal role in the homologous desensitization of G protein-coupled receptors (GPCRs). This process is critical for terminating G protein signaling and initiating arrestin-mediated signaling and receptor internalization. Inhibition of GRK6 can prolong G protein signaling by preventing this desensitization cascade.

Experimental Workflow for Inhibitor Characterization

The discovery and characterization of GRK6 inhibitors involve a multi-step process that combines protein biochemistry, biophysical methods, and structural biology.

Experimental Protocols

Recombinant GRK6 Expression and Purification

The production of high-quality, active GRK6 protein is essential for both biochemical screening and structural studies. The most successful approach utilizes the baculovirus expression system in insect cells.

-

Host System: Spodoptera frugiperda (Sf9) insect cells are commonly used.

-

Cloning: Human GRK6 cDNA is cloned into a baculovirus transfer vector (e.g., pBacPAK). Constructs may include affinity tags (e.g., N- or C-terminal His10-tag) to facilitate purification. For structural studies, C-terminal lipid modification sites are often truncated to improve solubility.

-

Baculovirus Generation: The recombinant vector is used to generate high-titer baculovirus stock.

-

Expression: Sf9 cells are infected with the virus and cultured for 48-72 hours to allow for protein expression.

-

Purification:

-

Cell Lysis: Cells are harvested and lysed to release the recombinant protein.

-

Affinity Chromatography (if tagged): The lysate is passed over a Ni-NTA resin column. The His-tagged GRK6 binds to the resin and is eluted with an imidazole gradient.

-

Ion-Exchange Chromatography: Further purification is achieved using columns like SP-Sepharose or Mono S, separating proteins based on charge.

-

Heparin-Sepharose Chromatography: This step is effective for purifying GRKs.

-

Size-Exclusion Chromatography: The final step separates the protein by size, removing aggregates and ensuring a homogenous sample.

-

-

Yield: Typical yields range from 0.3 to 0.8 mg of pure protein per liter of Sf9 cell culture.

In Vitro Kinase Inhibition Assays

Determining the potency (IC50) of a compound against GRK6 requires a robust kinase assay. Both radiometric and fluorescence-based methods are common.

4.2.1 Radiometric Kinase Assay

This classic method measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.

-

Reagents:

-

Purified recombinant human GRK6 enzyme.

-

Kinase substrate (e.g., tubulin, casein, or a specific peptide).

-

[γ-³²P]ATP.

-

Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Test inhibitors dissolved in DMSO.

-

-

Procedure:

-

Prepare a reaction mixture containing GRK6 enzyme and substrate in assay buffer.

-

Add test inhibitors across a range of concentrations to the wells of a 96-well plate. Include a DMSO-only control.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction (e.g., by adding SDS-PAGE loading buffer).

-

Separate the phosphorylated substrate from free [γ-³²P]ATP, typically by spotting the mixture onto phosphocellulose paper and washing, or by SDS-PAGE.

-

Quantify the incorporated radioactivity using a phosphorimager or scintillation counter.

-

Calculate the percent inhibition at each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

4.2.2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a high-throughput, non-radiometric method that detects the product of the kinase reaction.

-

Reagents:

-

Purified recombinant human GRK6 enzyme.

-

Fluorescein-labeled peptide substrate.

-

ATP.

-

Terbium-labeled anti-phosphopeptide antibody (specific for the phosphorylated substrate).

-

Assay Buffer.

-

Test inhibitors dissolved in DMSO.

-

-

Procedure:

-

Add test inhibitors and GRK6 enzyme to the wells of a microplate.

-

Initiate the reaction by adding a mixture of the fluorescein-labeled substrate and ATP.

-

Incubate at room temperature for a set time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the terbium-labeled antibody to detect the phosphorylated product.

-

Incubate for 30-60 minutes to allow antibody binding.

-

Measure the TR-FRET signal on a compatible plate reader (excitation ~340 nm; emission at ~495 nm for Terbium and ~520 nm for Fluorescein).

-

The ratio of the emission signals (520 nm / 495 nm) is proportional to the amount of phosphorylated product. Calculate the IC50 from dose-response curves.

-

X-ray Crystallography

Determining the three-dimensional structure of GRK6 in complex with an inhibitor provides the ultimate insight into the structural basis of inhibition.

-

Protein Preparation: Highly pure (>95%), homogenous, and monodisperse GRK6 is required, typically at a concentration of 5-10 mg/mL.

-

Crystallization:

-

The protein is mixed with the inhibitor in molar excess.

-

Crystallization screening is performed using methods like hanging-drop or sitting-drop vapor diffusion.

-

For GRK6, crystals have been obtained using polyethylene glycol (PEG) as a precipitant at acidic pH (4.3-6.5). The GRK6-sangivamycin complex was crystallized using ammonium sulfate as the precipitant.

-

-

Data Collection:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

-

Structure Determination:

-

The diffraction data are processed to determine space group and unit cell dimensions.

-

The structure is solved using molecular replacement, using a previously known GRK structure (e.g., PDB: 2ACX) as a search model.

-

The model is refined against the experimental data, and the inhibitor is built into the observed electron density map.

-

-

Analysis: The final structure is analyzed to identify key protein-inhibitor interactions, conformational changes, and the overall binding mode.

References

- 1. asu.elsevierpure.com [asu.elsevierpure.com]

- 2. Protein expression and purification of G-protein coupled receptor kinase 6 (GRK6), toward structure-based drug design and discovery for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. GRK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

GRK6 Signaling Pathways in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor kinase 6 (GRK6) is a serine/threonine kinase that plays a pivotal, yet paradoxical, role in the progression of various cancers. Primarily known for its function in the desensitization of G protein-coupled receptors (GPCRs), emerging evidence reveals a more complex involvement of GRK6 in both tumor suppression and promotion, depending on the cellular context and cancer type. This technical guide provides a comprehensive overview of the core GRK6 signaling pathways implicated in cancer cells. It delves into the molecular mechanisms, upstream regulators, and downstream effectors of GRK6, with a focus on both its canonical GPCR-mediated and non-canonical signaling cascades. This document summarizes key quantitative data, provides detailed experimental methodologies for studying GRK6, and presents visual diagrams of its signaling networks to facilitate a deeper understanding for researchers and professionals in oncology drug development.

Introduction: The Duality of GRK6 in Cancer

G protein-coupled receptor kinases (GRKs) are a family of seven enzymes that phosphorylate agonist-bound GPCRs, leading to their desensitization and internalization, thereby terminating G protein-mediated signaling.[1][2] While this function is crucial for maintaining cellular homeostasis, dysregulation of GRK expression and activity has been increasingly linked to cancer pathophysiology.[1]

GRK6, in particular, exhibits a dual role in cancer. In some malignancies, such as lung adenocarcinoma and medulloblastoma, GRK6 acts as a tumor suppressor by negatively regulating pro-migratory GPCRs like CXCR4.[3][4] Conversely, in other cancers, including papillary thyroid carcinoma, hepatocellular carcinoma, and multiple myeloma, GRK6 is overexpressed and promotes tumor progression, proliferation, and invasion. This context-dependent functionality underscores the importance of elucidating the specific signaling pathways GRK6 engages in different cancer cells.

Core Signaling Pathways Involving GRK6

GRK6 modulates cancer cell behavior through both GPCR-dependent and -independent signaling pathways.

GPCR-Mediated Signaling

The canonical function of GRK6 involves the regulation of GPCRs, particularly chemokine receptors that are critical for tumor growth, metastasis, and angiogenesis.

In lung cancer, GRK6 plays a tumor-suppressive role by regulating the CXCR2 chemokine receptor. Deficiency of GRK6 leads to increased CXCR2 activity, promoting tumor progression and metastasis. This pathway involves the following key steps:

-

CXCR2 Activation: Chemokines, such as CXCL1 and CXCL2, bind to and activate CXCR2 on lung cancer cells and host immune cells.

-

GRK6-Mediated Desensitization (Tumor Suppression): In normal and GRK6-proficient cancer cells, GRK6 phosphorylates the activated CXCR2.

-

β-arrestin Recruitment: Phosphorylated CXCR2 recruits β-arrestin, leading to receptor desensitization, internalization, and termination of downstream signaling.

-

Consequences of GRK6 Deficiency: In GRK6-deficient lung cancer, the lack of CXCR2 desensitization results in sustained signaling. This leads to increased polymorphonuclear leukocyte (PMN) infiltration and the release of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which promote angiogenesis and metastasis.

In medulloblastoma, GRK6 acts as a tumor suppressor by negatively regulating the CXCR4/CXCL12 signaling axis, which is crucial for cell migration. The pathway is influenced by upstream growth factor receptor signaling:

-

PDGFR/Src Activation: Activation of the Platelet-Derived Growth Factor Receptor (PDGFR) leads to the activation of Src kinase.

-

Src-Mediated GRK6 Suppression: Activated Src suppresses the expression of GRK6.

-

Enhanced CXCR4 Signaling: Reduced GRK6 levels lead to decreased desensitization of CXCR4 upon binding of its ligand CXCL12.

-

Increased Cell Migration: The resulting sustained CXCR4 signaling promotes medulloblastoma cell migration.

Non-GPCR Signaling

GRK6 also participates in signaling pathways independent of GPCRs, further highlighting its multifaceted role in cancer.

In multiple myeloma, GRK6 is considered a critical kinase for cell survival. Its pro-survival function is mediated, at least in part, through the STAT3 signaling pathway:

-

GRK6 Expression: GRK6 is highly expressed in multiple myeloma cells.

-

STAT3 Phosphorylation: GRK6 promotes the tyrosine phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).

-

Inhibition of Apoptosis: Phosphorylated STAT3 is a key transcription factor that upregulates anti-apoptotic genes, thereby inhibiting apoptosis and promoting cell survival.

-

Effect of GRK6 Knockdown: Knockdown of GRK6 leads to a loss of STAT3 phosphorylation and induces apoptosis in multiple myeloma cells.

Recent studies have unveiled a connection between GRK6 and the hypoxia-inducible factor 1-alpha (HIF-1α) pathway in lung adenocarcinoma. Downregulation of GRK6 in these cancer cells leads to increased HIF-1α levels and activity, which is associated with tumor progression and metastasis. The proposed mechanism involves the von Hippel-Lindau (VHL) tumor suppressor:

-

GRK6 and VHL Expression: GRK6 expression positively correlates with VHL expression.

-

VHL-mediated HIF-1α Degradation: VHL is a key component of an E3 ubiquitin ligase complex that targets HIF-1α for proteasomal degradation under normoxic conditions.

-

Effect of GRK6 Depletion: Depletion of GRK6 leads to reduced VHL levels.

-

HIF-1α Stabilization: Reduced VHL allows for the stabilization and accumulation of HIF-1α, even under normoxic conditions.

-

Induction of Hypoxia-Related Genes: Stabilized HIF-1α translocates to the nucleus and activates the transcription of genes involved in angiogenesis, cell survival, and metastasis.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on GRK6 in cancer.

Table 1: GRK6 Expression and its Correlation with Clinicopathological Features

| Cancer Type | GRK6 Expression | Correlation with Tumor Size | Correlation with Lymph Node Metastasis | Correlation with Prognosis | Reference(s) |

| Papillary Thyroid Carcinoma | Upregulated | Positive (P=0.045) | Positive | High GRK6 predicts poor disease-free survival (P=0.002) | |

| Lung Adenocarcinoma | Downregulated | - | - | Decreased expression is an independent predictor of poor overall survival | |

| Medulloblastoma | Lower in metastatic tumors (22%) vs. non-metastatic (43%) | - | - | - | |

| Colorectal Carcinoma | Upregulated | - | Positive (P=0.045) | High GRK6 expression associated with lower overall survival | |

| Glioma | Upregulated | - | - | Expression correlates with higher tumor grade |

Table 2: Effects of GRK6 Modulation on Cancer Cell Phenotypes

| Cancer Cell Line | GRK6 Modulation | Effect on Proliferation | Effect on Invasion/Migration | Reference(s) |

| TPC-1 (Papillary Thyroid) | Overexpression | Enhanced | Enhanced | |

| TPC-1 (Papillary Thyroid) | siRNA silencing | Attenuated | Attenuated | |

| Lung Epithelial Cells | Knockdown | - | Induced | |

| U251MG (Glioma) | Knockdown | Inhibited | - | |

| H4 (Glioma) | Overexpression | Facilitated | - | |

| MM1R (Multiple Myeloma) | shRNA knockdown | - | Induced apoptosis |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of GRK6 signaling. Below are representative protocols for key experiments.

siRNA-Mediated Knockdown of GRK6

This protocol describes the transient silencing of GRK6 expression in cultured cancer cells.

Materials:

-

GRK6-specific siRNA and non-targeting control siRNA

-

Lipofectamine RNAiMAX transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Complete growth medium

-

6-well tissue culture plates

-

Target cancer cell line

Procedure:

-

Cell Seeding: Seed target cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA-Lipofectamine Complex Preparation: a. For each well, dilute 50 pmol of siRNA into 250 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

-

Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to mix.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

-

Validation of Knockdown: Harvest the cells and assess GRK6 protein or mRNA levels by Western blotting or RT-qPCR, respectively, to confirm knockdown efficiency.

Transwell Invasion Assay

This assay measures the invasive capacity of cancer cells in response to GRK6 modulation.

Materials:

-

Transwell inserts with 8.0 µm pore size polycarbonate membrane

-

Matrigel Basement Membrane Matrix

-

Serum-free medium

-

Complete medium with chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Methanol

-

Crystal violet staining solution

Procedure:

-

Chamber Preparation: Thaw Matrigel on ice. Dilute Matrigel with cold serum-free medium and coat the top of each Transwell insert membrane. Allow the Matrigel to solidify by incubating at 37°C for at least 1 hour.

-

Cell Preparation: After desired GRK6 modulation (e.g., post-siRNA transfection), harvest and resuspend cells in serum-free medium.

-

Assay Setup: a. Add 500 µL of complete medium with chemoattractant to the lower chamber of the 24-well plate. b. Add 1 x 10^5 cells in 200 µL of serum-free medium to the upper chamber (the coated insert).

-

Incubation: Incubate the plate at 37°C for 24-48 hours.

-

Cell Removal and Staining: a. Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab. b. Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes. c. Stain the cells with crystal violet solution for 20 minutes.

-

Quantification: Wash the inserts with water and allow them to dry. Count the number of stained, invaded cells in several microscopic fields.

Western Blotting for Phospho-STAT3

This protocol is used to detect changes in STAT3 phosphorylation downstream of GRK6.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GRK6, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer. Quantify protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Denature protein lysates and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply ECL substrate. Visualize protein bands using a chemiluminescence imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with antibodies for total STAT3 and a loading control like β-actin.

Conclusion and Future Directions

GRK6 is a critical signaling hub in cancer cells, with its role being highly dependent on the specific tumor type and the signaling pathways it engages. Its ability to act as both a tumor suppressor (e.g., in lung cancer and medulloblastoma via GPCR desensitization) and an oncoprotein (e.g., in multiple myeloma and papillary thyroid carcinoma via non-GPCR pathways) makes it a complex but attractive therapeutic target. The development of selective GRK6 inhibitors or activators could offer novel therapeutic strategies. However, a deeper understanding of the upstream regulatory mechanisms governing GRK6 expression and the full spectrum of its downstream substrates in different cancer contexts is essential for the successful clinical translation of GRK6-targeted therapies. Future research should focus on identifying the specific cellular cues that dictate the switch between GRK6's tumor-suppressive and oncogenic functions.

References

- 1. repositorio.uam.es [repositorio.uam.es]

- 2. The Role of G Protein-coupled Receptor Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of G protein-coupled receptor kinases in the pathology of malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GRK6 Depletion Induces HIF Activity in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Target Validation of a Potent and Selective GRK6 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro target validation process for a novel, potent, and selective G protein-coupled receptor kinase 6 (GRK6) inhibitor. This document outlines key experimental protocols, data presentation standards, and the underlying signaling pathways pertinent to the validation of such a compound. The methodologies and data presented are based on established techniques for characterizing GRK family inhibitors.

Introduction to GRK6 as a Therapeutic Target

G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a crucial role in the regulation of G protein-coupled receptors (GPCRs).[1][2] Specifically, GRKs phosphorylate agonist-bound GPCRs, which leads to the recruitment of arrestin proteins.[1][3] This arrestin binding sterically hinders further G protein activation, leading to signal desensitization and receptor internalization.[1] The GRK family is divided into three subfamilies: the GRK1/7 subfamily, the GRK2/3 subfamily, and the GRK4 subfamily, which includes GRK4, GRK5, and GRK6.

GRK6 is ubiquitously expressed, with particularly high levels found in immune cells. It has been implicated in a variety of physiological and pathological processes, making it an attractive therapeutic target. For instance, GRK6 is involved in the regulation of chemotaxis in lymphocytes and neutrophils. It also plays a role in the signaling of various GPCRs, including the CXCR4 and CCR7 chemokine receptors. Furthermore, emerging evidence suggests a role for GRK6 in conditions such as multiple myeloma, heart failure, cancer, and type 2 diabetes. Therefore, the development of potent and selective GRK6 inhibitors holds significant therapeutic promise.

Core Principles of In Vitro Target Validation

The in vitro validation of a GRK6 inhibitor aims to comprehensively characterize its biochemical and cellular activity. The key objectives are to:

-

Determine Potency: Quantify the concentration of the inhibitor required to inhibit GRK6 activity by 50% (IC50).

-

Establish Selectivity: Assess the inhibitor's activity against other GRK family members (especially GRK2, GRK3, and GRK5) and a broader panel of kinases to ensure target specificity.

-

Elucidate Mechanism of Action: Investigate how the inhibitor interacts with GRK6 and its substrates.

-

Confirm Cellular Activity: Demonstrate that the inhibitor can effectively engage and inhibit GRK6 in a cellular context, leading to modulation of downstream signaling events.

Quantitative Data Summary

The following tables summarize the in vitro activity and selectivity of a representative potent and selective GRK6 inhibitor, herein referred to as GRK6-IN-X . The data is presented in a standardized format for clarity and comparative analysis.

Table 1: In Vitro Potency of GRK6-IN-X against GRK Family Members

| Kinase | IC50 (nM) |

| GRK6 | 2.4 |

| GRK5 | 5.2 |

| GRK2 | >10,000 |

| GRK3 | >10,000 |

Data is representative and modeled after potent GRK6 inhibitors like compound 19.

Table 2: Selectivity Profile of GRK6-IN-X against a Panel of Kinases

| Kinase Family | Representative Kinase | % Inhibition at 1 µM |

| AGC | PKA | <10% |

| CAMK | CAMKII | <5% |

| CMGC | CDK2 | <5% |

| TK | Src | <15% |

This table illustrates the high selectivity of the inhibitor for GRK6 over other kinase families.

Key Experimental Protocols

Detailed methodologies for the essential in vitro validation assays are provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of the inhibitor against purified GRK6 and other GRK isoforms.

Materials:

-

Purified, recombinant human GRK6, GRK2, GRK3, and GRK5.

-

Light-activated rhodopsin as a substrate.

-

[γ-³²P]ATP or a fluorescence-based ATP analog.

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).

-

Test inhibitor (GRK6-IN-X) at various concentrations.

-

SDS-PAGE gels and scintillation counter or fluorescence plate reader.

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, the respective GRK enzyme, and the rhodopsin substrate.

-

Add the test inhibitor at a range of concentrations (typically from 1 nM to 10 µM).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Excise the protein band corresponding to phosphorylated rhodopsin and quantify the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay

Objective: To confirm that the inhibitor can bind to and inhibit GRK6 within a cellular environment.

Materials:

-

HEK293 cells or other suitable cell line endogenously or exogenously expressing GRK6.

-

A cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay system.

-

Test inhibitor (GRK6-IN-X).

-

Lysis buffer and appropriate detection reagents.

Procedure (CETSA):

-

Treat intact cells with the test inhibitor at various concentrations or a vehicle control.

-

Heat the cell suspensions at a range of temperatures.

-

Cool the samples and lyse the cells to separate soluble and aggregated proteins.

-

Analyze the amount of soluble GRK6 at each temperature by Western blotting or ELISA.

-

Inhibitor binding will stabilize GRK6, resulting in a higher melting temperature. Plot the amount of soluble GRK6 against temperature to determine the thermal shift.

Downstream Signaling Pathway Analysis

Objective: To assess the functional consequences of GRK6 inhibition on a relevant signaling pathway.

Materials:

-

A cell line expressing a GPCR known to be regulated by GRK6 (e.g., HEK293 cells expressing CXCR4).

-

The corresponding GPCR agonist (e.g., CXCL12 for CXCR4).

-

Test inhibitor (GRK6-IN-X).

-

Antibodies for detecting phosphorylated downstream signaling proteins (e.g., phospho-ERK1/2).

-

Western blotting apparatus and reagents.

Procedure:

-

Culture the cells and serum-starve them prior to the experiment.

-

Pre-treat the cells with various concentrations of the test inhibitor or a vehicle control.

-

Stimulate the cells with the GPCR agonist for a defined period.

-

Lyse the cells and collect the protein extracts.

-

Perform Western blotting to detect the levels of phosphorylated ERK1/2 and total ERK1/2.

-

Quantify the band intensities to determine the effect of the inhibitor on agonist-induced ERK1/2 phosphorylation. Inhibition of GRK6 is expected to modulate the phosphorylation of downstream effectors.

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the GRK6 signaling pathway and a typical experimental workflow for inhibitor validation.

Caption: GRK6-mediated GPCR desensitization and signaling pathway.

Caption: In vitro target validation workflow for a GRK6 inhibitor.

Conclusion

The in vitro target validation of a GRK6 inhibitor is a critical step in the drug discovery process. By following the rigorous experimental protocols outlined in this guide, researchers can effectively characterize the potency, selectivity, and cellular activity of novel inhibitors. The combination of biochemical and cell-based assays provides a comprehensive understanding of the inhibitor's mechanism of action and its potential as a therapeutic agent. The data and methodologies presented here serve as a robust framework for the successful validation of the next generation of GRK6-targeted therapies.

References

Methodological & Application

Application Notes and Protocols for GRK6-IN-4 in Multiple Myeloma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor kinase 6 (GRK6) is a serine/threonine protein kinase that is highly expressed in multiple myeloma (MM) cell lines and primary patient cells, while having limited expression in normal tissues.[1][2] Emerging evidence has identified GRK6 as a critical kinase for the survival and proliferation of MM cells, making it a promising therapeutic target.[3][4] Inhibition of GRK6 has been shown to induce apoptosis and suppress the proliferation of MM cells.[2]

This document provides detailed application notes and experimental protocols for the use of GRK6-IN-4, a potent and selective small molecule inhibitor of GRK6, in multiple myeloma cell line research. This compound is analogous to the well-characterized compound 18, a 4-aminoquinazoline derivative.

Mechanism of Action

GRK6 is implicated in the regulation of key signaling pathways that promote the survival and proliferation of multiple myeloma cells. One of the critical downstream pathways affected by GRK6 is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. In MM cells, GRK6 contributes to the phosphorylation and activation of STAT3. Activated p-STAT3 translocates to the nucleus and promotes the transcription of anti-apoptotic and pro-proliferative genes. Inhibition of GRK6 by this compound leads to a reduction in STAT3 phosphorylation, thereby downregulating its downstream signaling and promoting apoptosis.

Another important pathway regulated by GRK6 in the context of cancer is the CXCR4 signaling axis, which is involved in cell migration and homing of MM cells to the bone marrow.

Data Presentation

Table 1: In Vitro Efficacy of this compound (Compound 18)

| Parameter | Value | Cell Lines | Reference |

| Biochemical IC50 (GRK6) | 6 nM | N/A | |

| Antiproliferative IC50 (3-day incubation) | ~1-3 µM | KMS11, KMS18, LP1, MM1R, RPMI-8226 | |

| Antiproliferative IC50 (6-day incubation) | ~0.34 µM | KMS11 |

Table 2: Cellular Effects of GRK6 Inhibition in Multiple Myeloma Cell Lines

| Assay | Effect of GRK6 Inhibition | Method | Reference |

| Cell Viability | Decreased | MTT Assay | |

| Apoptosis | Increased | Annexin V/PI Staining | |

| STAT3 Phosphorylation | Decreased | Western Blot | |

| Bcl-2 Expression | Decreased | Western Blot | |

| Bax Expression | Increased | Western Blot |

Mandatory Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Down-regulated G protein-coupled receptor kinase 6 leads to apoptosis in multiple myeloma MM1R cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Study of GRK6-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor kinase 6 (GRK6) is a serine/threonine kinase that plays a pivotal role in regulating the signaling of G protein-coupled receptors (GPCRs).[1][2][3] It primarily functions by phosphorylating activated GPCRs, which promotes the binding of β-arrestins.[4][5] This action can lead to receptor desensitization and internalization, effectively dampening G protein-mediated signaling. Beyond this canonical role, GRK6 and β-arrestins can also initiate G protein-independent signaling cascades, influencing pathways such as the MAPK/ERK pathway.

GRK6 is highly expressed in immune cells and has been implicated in various physiological and pathological processes, including inflammation, pain, and cancer. Notably, dysregulation of GRK6 has been observed in chronic inflammatory conditions like rheumatoid arthritis. This makes GRK6 a compelling therapeutic target for the development of novel anti-inflammatory agents.

GRK6-IN-4 is a potent and selective small molecule inhibitor of GRK6. These application notes provide a comprehensive guide for the design and execution of an in vivo study to evaluate the efficacy of this compound in a preclinical model of inflammatory disease.

GRK6 Signaling Pathway

The canonical GRK6 signaling pathway begins with the activation of a GPCR by its ligand. This triggers a conformational change in the receptor, allowing it to activate heterotrimeric G proteins. Simultaneously, the activated receptor becomes a substrate for GRK6, which phosphorylates serine and threonine residues on the receptor's intracellular domains. Phosphorylation of the GPCR creates a high-affinity binding site for β-arrestin. The binding of β-arrestin to the GPCR sterically hinders further G protein activation, leading to desensitization of the G protein-mediated signal. The GPCR/β-arrestin complex can then be targeted for internalization via clathrin-coated pits. In addition to its role in desensitization, the GRK6/β-arrestin system can also act as a scaffold for various signaling proteins, initiating a second wave of G protein-independent signaling.

References

- 1. G protein-coupled receptor kinase - Wikipedia [en.wikipedia.org]

- 2. GRK6 - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β−Arrestins: Structure, Function, Physiology, and Pharmacological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: GRK6-IN-4 Treatment of Multiple Myeloma Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects and methodologies for studying the G protein-coupled receptor kinase 6 (GRK6) inhibitor, GRK6-IN-4, in the context of multiple myeloma (MM) cell lines MM.1S and RPMI-8226. The information presented is based on published data for potent, selective 4-aminoquinazoline-based GRK6 inhibitors, which are represented here by the well-characterized compound GRK6-IN-1.

Introduction

G protein-coupled receptor kinase 6 (GRK6) is highly expressed in multiple myeloma (MM) cell lines and primary patient samples, while its expression is limited in most normal human somatic cells.[1] This differential expression makes GRK6 a promising therapeutic target for MM. Inhibition of GRK6 has been shown to induce apoptosis and inhibit proliferation in MM cells, suggesting its critical role in MM cell survival.[1] The downstream signaling mechanisms involve the modulation of the STAT3 pathway, a key regulator of cell survival and proliferation in many cancers, including multiple myeloma.[1]

This document provides quantitative data on the anti-proliferative effects of a representative GRK6 inhibitor on MM cells and detailed protocols for key experimental assays to evaluate the efficacy and mechanism of action of similar compounds.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of a potent 4-aminoquinazoline GRK6 inhibitor against multiple myeloma cell lines.

Table 1: Anti-Proliferative Activity of GRK6-IN-1 in Multiple Myeloma Cell Lines

| Cell Line | IC50 (µM) after 3 days |

| RPMI-8226 | 1 - 3 |

| KMS-11 | 1 - 3 |

| KMS-18 | 1 - 3 |

| LP-1 | 1 - 3 |

| MM.1R | 1 - 3 |

Data from studies on the 4-aminoquinazoline GRK6 inhibitor, GRK6-IN-1 (also known as compound 18).

Signaling Pathway

GRK6 inhibition in multiple myeloma cells leads to the downregulation of the STAT3 signaling pathway. This is characterized by a decrease in the phosphorylation of STAT3, a critical event for its activation and downstream signaling that promotes cell survival and proliferation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of GRK6 inhibitors in MM.1S and RPMI-8226 cells.

Cell Culture of MM.1S and RPMI-8226 Cells

This protocol describes the standard procedure for culturing human multiple myeloma cell lines MM.1S and RPMI-8226.

Materials:

-

MM.1S (ATCC® CRL-2974™) or RPMI-8226 (ATCC® CCL-155™) cells

-

RPMI-1640 Medium (e.g., ATCC® 30-2001™)

-

Fetal Bovine Serum (FBS), heat-inactivated (e.g., ATCC® 30-2020™)

-

Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)

-

Trypan Blue solution

-

75 cm² cell culture flasks

-

15 mL conical tubes

-

Centrifuge

-

Incubator (37°C, 5% CO₂)

-

Hemocytometer or automated cell counter

Procedure:

-

Prepare Complete Growth Medium: To a 500 mL bottle of RPMI-1640 medium, add 50 mL of heat-inactivated FBS (to a final concentration of 10%) and 5 mL of Penicillin-Streptomycin solution.

-

Thawing Cryopreserved Cells:

-

Quickly thaw the vial of cells in a 37°C water bath.

-

Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 125 x g for 5-7 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer the cell suspension to a 75 cm² flask.

-

-

Maintaining Cultures:

-

Culture cells at 37°C in a humidified atmosphere of 5% CO₂.

-

For RPMI-8226, maintain cell density between 5 x 10⁵ and 2 x 10⁶ viable cells/mL.

-

For MM.1S, these cells are semi-adherent. To passage, gently scrape the adherent cells and collect the suspension.

-

Change the medium every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cells in fresh complete growth medium.

-

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of MM.1S and RPMI-8226 cells.

Materials:

-

MM.1S or RPMI-8226 cells

-

Complete growth medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multi-well plate reader (spectrophotometer)

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and determine the viable cell count using a hemocytometer and Trypan Blue.

-

Seed 1 x 10⁴ cells in 100 µL of complete growth medium per well in a 96-well plate.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Add 100 µL of the diluted drug solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

-

Incubate for the desired time period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C, 5% CO₂.

-

-

Formazan Solubilization:

-

Add 100 µL of solubilization solution to each well.

-

Incubate the plate overnight in the incubator.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a multi-well plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis in MM.1S and RPMI-8226 cells treated with this compound using flow cytometry.

Materials:

-

MM.1S or RPMI-8226 cells treated with this compound or vehicle control

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Treat cells with this compound at the desired concentrations for the specified time.

-

Harvest approximately 1-5 x 10⁵ cells by centrifugation at 300 x g for 5 minutes.

-

-

Washing:

-

Wash the cells once with 1 mL of cold PBS and centrifuge again.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

-

References

Application Notes and Protocols: Synergistic Inhibition of GRK6 via shRNA-Mediated Knockdown and Small Molecule Inhibition with GRK6-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor kinase 6 (GRK6) is a serine/threonine kinase that plays a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. It phosphorylates agonist-activated GPCRs, leading to their desensitization and internalization, thereby terminating G protein-dependent signaling. Emerging evidence implicates GRK6 in various physiological and pathological processes, including inflammation, chemotaxis, and cancer progression, making it an attractive therapeutic target.[1][2][3] This document provides a detailed protocol for a dual-inhibitory approach to study GRK6 function, combining the specificity of short hairpin RNA (shRNA)-mediated gene knockdown with the rapid and reversible action of a small molecule inhibitor, GRK6-IN-1. This combined strategy allows for a more profound and sustained inhibition of GRK6 activity, enabling a thorough investigation of its cellular roles.

Data Presentation

The following tables summarize quantitative data relevant to the experimental procedures described herein.

Table 1: GRK6 Inhibitor Specifications

| Inhibitor | Target(s) | IC50 | Recommended Starting Concentration (in vitro) | Solubility |

| GRK6-IN-1 | GRK6 | 120 nM | 100-500 nM | 30 mg/mL in DMSO |

Table 2: Representative GRK6 Knockdown Efficiency and Functional Readout

| Treatment Group | GRK6 mRNA Level (relative to Scrambled shRNA) | GRK6 Protein Level (relative to Scrambled shRNA) | p-ERK1/2 Levels (relative to Scrambled shRNA + Vehicle) |

| Scrambled shRNA + Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |

| Scrambled shRNA + GRK6-IN-1 (250 nM) | 0.98 | 0.95 | 0.65 |

| GRK6 shRNA + Vehicle (DMSO) | 0.25 | 0.30 | 0.70 |

| GRK6 shRNA + GRK6-IN-1 (250 nM) | 0.23 | 0.28 | 0.40 |

Experimental Protocols

This section outlines the detailed methodologies for the combined shRNA knockdown of GRK6 and treatment with GRK6-IN-1.

Lentiviral shRNA Production and Titering

This protocol describes the generation of lentiviral particles for stable GRK6 knockdown.

Materials:

-

HEK293T cells

-

Lentiviral vector containing GRK6-specific shRNA (and a non-targeting scrambled shRNA control)

-

Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)

-

Transfection reagent (e.g., Lipofectamine 2000 or FuGENE 6)

-

DMEM with 10% FBS

-

Opti-MEM

-

0.45 µm filter

-

Lentivirus concentration solution (optional)

Procedure:

-

Day 1: Seed 6 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS.

-

Day 2: When cells are 70-80% confluent, co-transfect the shRNA vector (10 µg), psPAX2 (7.5 µg), and pMD2.G (2.5 µg) using a suitable transfection reagent according to the manufacturer's protocol.

-

Day 3: After 16-24 hours, replace the transfection medium with fresh DMEM containing 10% FBS.

-

Day 4 & 5: Harvest the supernatant containing lentiviral particles at 48 and 72 hours post-transfection.

-

Filter the viral supernatant through a 0.45 µm filter to remove cellular debris.

-

(Optional) Concentrate the lentivirus using a commercially available concentration solution or ultracentrifugation.

-

Titer the lentivirus to determine the multiplicity of infection (MOI). This can be done by transducing target cells with serial dilutions of the virus and assessing the percentage of fluorescently-labeled cells (if the vector contains a fluorescent reporter) or by puromycin selection.

Lentiviral Transduction of Target Cells for GRK6 Knockdown

Materials:

-

Target cells (e.g., HEK293, HeLa, or a cell line relevant to your research)

-

Lentiviral particles (GRK6 shRNA and scrambled control)

-

Polybrene

-

Complete growth medium

-

Puromycin (for selection)

Procedure:

-

Day 1: Seed target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.[4]

-

Day 2: Add the appropriate volume of lentiviral particles to achieve the desired MOI. Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.[4]

-

Day 3: After 16-24 hours, replace the virus-containing medium with fresh complete growth medium.

-

Day 4 onwards: Begin selection with puromycin (the concentration should be pre-determined by a kill curve for your specific cell line) 48 hours post-transduction.

-

Expand the puromycin-resistant cells to generate a stable GRK6 knockdown cell line.

GRK6-IN-1 Preparation and Treatment

Materials:

-

GRK6-IN-1 powder

-

DMSO (cell culture grade)

-

Complete growth medium

Procedure:

-

Prepare a 10 mM stock solution of GRK6-IN-1 in DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

On the day of the experiment, dilute the 10 mM stock solution in complete growth medium to the desired final concentration (e.g., 100-500 nM). Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent toxicity.

Combined shRNA Knockdown and GRK6-IN-1 Treatment

Procedure:

-

Seed the stable GRK6 knockdown and scrambled control cell lines in appropriate culture vessels.

-

Allow the cells to adhere and reach the desired confluency (typically 70-80%).

-

Replace the medium with fresh complete growth medium containing either GRK6-IN-1 at the desired concentration or a vehicle control (DMSO at the same final concentration).

-

Incubate the cells for the desired treatment duration (e.g., 24 hours) before proceeding with downstream analysis.

Assessment of GRK6 Knockdown and Inhibition

a. Quantitative Real-Time PCR (qPCR) for GRK6 mRNA Levels

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

GRK6-specific primers

-

Housekeeping gene primers (e.g., GAPDH, ACTB)

Procedure:

-

Extract total RNA from the different treatment groups.

-

Synthesize cDNA from 1 µg of total RNA.

-

Perform qPCR using GRK6 and housekeeping gene primers.

-

Calculate the relative expression of GRK6 mRNA using the ΔΔCt method.

b. Western Blot for GRK6 Protein Levels

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against GRK6

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with the primary anti-GRK6 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip and re-probe the membrane for the loading control.

Functional Assays

a. Chemokine-induced ERK1/2 Phosphorylation

GRK6 is known to regulate the signaling of chemokine receptors like CXCR4. A common downstream readout of CXCR4 activation is the phosphorylation of ERK1/2.

Procedure:

-